Product packaging for Boxazin(Cat. No.:CAS No. 56333-48-3)

Boxazin

Cat. No.: B12760063
CAS No.: 56333-48-3
M. Wt: 356.28 g/mol
InChI Key: BIFOVPVXXCRMNY-XHRAKXRYSA-N
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Description

Boxazin is a chemical preparation consisting of a combination of Acetylsalicylic Acid (Aspirin) and Ascorbic Acid (Vitamin C) . Its primary research applications are derived from the known biological activities of its components. Acetylsalicylic Acid functions as a cyclooxygenase (COX) inhibitor, leading to the suppression of prostaglandin synthesis, which makes it a compound of interest in studies of inflammation, pain, and platelet aggregation . The addition of Ascorbic Acid introduces a potent antioxidant activity and is a cofactor for numerous enzymatic reactions, allowing for research into oxidative stress and immune function . This combination is provided for laboratory research purposes only. It is strictly for use in in vitro studies and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this product with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16O10 B12760063 Boxazin CAS No. 56333-48-3

Properties

CAS No.

56333-48-3

Molecular Formula

C15H16O10

Molecular Weight

356.28 g/mol

IUPAC Name

2-acetyloxybenzoic acid;2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one

InChI

InChI=1S/C9H8O4.C6H8O6/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5H,1H3,(H,11,12);2,5,7-10H,1H2/t;2-,5?/m.0/s1

InChI Key

BIFOVPVXXCRMNY-XHRAKXRYSA-N

Isomeric SMILES

CC(=O)OC1=CC=CC=C1C(=O)O.C([C@@H](C1C(=C(C(=O)O1)O)O)O)O

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)O.C(C(C1C(=C(C(=O)O1)O)O)O)O

Origin of Product

United States

Synthetic Methodologies for Boxazin and Its Derivatives

Conventional Synthetic Approaches to Benzoxazine (B1645224) Core Structures

One of the most significant and widely used conventional methods for synthesizing benzoxazine monomers is the Mannich-like condensation reaction. This one-pot synthesis typically involves the reaction of a phenol (B47542), a primary amine, and formaldehyde (B43269) in a 1:1:2 molar ratio ikm.org.myresearchgate.netresearchgate.net. The reaction proceeds through intermediates formed by the condensation of formaldehyde with the primary amine, which then reacts with the phenol to form the benzoxazine ring ikm.org.my. This method is favored due to its simplicity and the ability to introduce a wide variety of substituents onto both the phenol and amine components, leading to diverse benzoxazine structures researchgate.net.

Another approach involves the reaction of an ortho-hydroxybenzylamine with formaldehyde or other aldehydes, followed by intramolecular cyclization researchgate.net. Cycloaddition reactions also represent a route to benzoxazine structures, such as the [3+3] cycloaddition of quinone monoimine and azomethine ylide or the [4+2] Diels-Alder reaction of an ortho-quinone methide with a benzylmethyleneamine researchgate.netrsc.org.

Advanced Synthetic Techniques for Benzoxazine and its Derivatives

Beyond conventional methods, advanced synthetic techniques have been explored to improve efficiency, reduce reaction times, and enable the synthesis of more complex benzoxazine derivatives.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a valuable tool in benzoxazine synthesis, offering advantages such as shorter reaction times and potentially better yields compared to conventional heating tandfonline.comresearchgate.netthieme-connect.com. This technique can be applied to the one-step synthesis of benzoxazine-2,4-diones from phthalic anhydrides and trimethylsilyl (B98337) azide (B81097) under solvent-free conditions, significantly reducing reaction time from hours to minutes tandfonline.comresearchgate.net. Microwave heating has also been employed in the synthesis of 3,4-dihydro-3-oxo-2H-1,4-benzoxazines through palladium-catalyzed reactions thieme-connect.com. Furthermore, a sequential strategy combining milling and microwave irradiation has been investigated for the synthesis of benzoxazine derivatives from glycerol (B35011) and aminophenol mdpi.com. Microwave-assisted methods have also been utilized in the synthesis of biobased benzoxazines from natural precursors like daidzein (B1669772) and furfurylamine (B118560) nih.gov.

Multi-component Reactions for Generating Bioactive Benzoxazine Scaffolds

Multicomponent reactions (MCRs) are powerful strategies for constructing complex molecular structures in a single pot from readily available starting materials, offering high atom efficiency and diversity thieme-connect.commdpi.comresearchgate.net. Isocyanide-based MCRs have been utilized for the synthesis of heterocycles, including benzoxazines mdpi.comacs.org. These reactions can proceed via a benzoxazine intermediate formed by the intramolecular nucleophilic trapping of a reactive nitrilium intermediate mdpi.comacs.org. The reactivity of this benzoxazine intermediate can then be leveraged to synthesize other heterocyclic scaffolds mdpi.comacs.org.

Transition-metal-free multicomponent cascade reactions have also been developed for the construction of chiral 2H-1,4-benzoxazine scaffolds from α-halogenated ketones, ortho-aminophenols, and aldehydes researchgate.net. Biocatalytic multicomponent reactions, such as a biochemo multienzyme cascade reaction, have been reported for the synthesis of highly functionalized bicyclic 1,4-benzoxazines, offering a greener synthetic approach researchgate.net.

Strategies for Derivatization and Structural Modification of the Benzoxazine Nucleus

The benzoxazine nucleus can be subjected to various chemical transformations and structural modifications to generate diverse analogues with tailored properties.

Chemical Transformations for Diverse Analogue Generation

Derivatization of the benzoxazine core can be achieved through various chemical reactions. For 1,4-benzoxazine derivatives, synthetic methods often involve the condensation of 2-aminophenol (B121084) with dicarbonyl or α-halocarbonyl compounds researchgate.net. Other methods include palladium-catalyzed carbon-carbon bond formation reactions and one-pot skeleton formation reactions nih.gov.

The introduction of different functional groups onto the benzoxazine ring is a common strategy. This can involve incorporating alkenyl, halogenic, nitro, aldehyde, cyano, carboxyl, or maleimide (B117702) groups by using functionalized phenols in the Mannich condensation researchgate.netconicet.gov.ar. Alternative synthetic techniques, such as the Duff reaction, reactions involving halogenated triazoles, or cyclization procedures of methyl-ortho-tolyl ethers with primary amines, also contribute to the generation of diverse benzoxazine structures researchgate.netrsc.org.

Exploration of Substituent Effects in Derivatization

The nature and position of substituents on the benzoxazine nucleus significantly influence its properties and reactivity conicet.gov.artechscience.comscience.gov. Studies have explored the spatial and electronic effects of substituent groups on the thermal curing of benzoxazines techscience.com. For instance, when a substituent is directly connected to the nitrogen atom, the steric hindrance effect can be dominant techscience.com. Substituents on the benzene (B151609) ring connected to the oxygen atom can exert both electronic and spatial effects techscience.com.

Electron-withdrawing groups on the benzene ring, particularly at the ortho position to the oxygen atom, can promote reactions by decreasing the electron cloud density and making certain bonds easier to break techscience.com. They can also increase the acidity of the phenolic hydroxyl group after ring opening, leading to a stronger auto-catalytic effect techscience.com. Conversely, electron-donating groups may not promote the formation of certain intermediates or bond cleavages techscience.com.

The position of substituents also plays a crucial role. For example, substituents at the meta position have been observed to have a greater effect on decreasing curing temperature techscience.com. Specific substituent patterns on the 1,3-benzoxazine nucleus, such as an electron-withdrawing group at C6 and a methyl or halogeno group at C7, have been identified as important for certain biological activities nih.govscience.gov. Quantitative studies using techniques like NMR spectroscopy and differential scanning calorimetry, combined with computational analysis, help to understand and quantify the electronic effects of substituents on benzoxazine properties and polymerization behavior conicet.gov.arnih.gov.

Investigation of Enantioselective Transformations in Benzoxazine Synthesis

The synthesis of enantiomerically enriched benzoxazine derivatives is a significant area of research due to the prevalence of chiral benzoxazine cores in biologically active compounds and as ligands in asymmetric catalysis rsc.orgnih.gov. Achieving high enantioselectivity in the formation of the benzoxazine ring system or its subsequent modifications presents distinct synthetic challenges.

Various strategies have been explored for the enantioselective synthesis of benzoxazines, including asymmetric intramolecular cyclizations, kinetic resolution, and biocatalytic transformations.

One approach involves the kinetic resolution of 2-amido benzyl (B1604629) alcohols catalyzed by chiral phosphoric acids, providing an efficient asymmetric route to 4H-3,1-benzoxazines. This method has demonstrated high selectivities for both secondary and tertiary benzyl alcohols. researchgate.net Mechanistic studies using 18O-labeled benzamides have provided insights into the reaction pathway, indicating that the chiral heterocyclic products are formed without 18O-labeling, while the recovered starting materials retain the label. researchgate.net

Another developed method focuses on the asymmetric chlorocyclization of o-vinylanilides catalyzed by organocatalysts. This approach offers facile access to a range of chiral benzoxazine derivatives with good to excellent yields and high enantiocontrol. acs.org The proposed mechanism suggests that a tertiary amine in the catalyst activates the chloronium species, creating a chiral environment, while hydrogen bonding between the benzamide (B126) N-H and the catalyst, potentially mediated by methanol, enhances the nucleophilicity of the amide group. acs.org

Biocatalysis has also emerged as a valuable tool for the enantioselective synthesis of benzoxazines. The biocatalytic reduction of 2H-1,4-benzoxazines using imine reductases (IREDs) allows for the smooth and enantioselective synthesis of the corresponding cyclic amines under mild aqueous conditions. nih.govacs.org This process utilizes a catalytic amount of NADPH as a hydride source and glucose as a stoichiometric reducing agent for in situ cofactor recycling. nih.govacs.org Studies have shown that various substrates can be converted with high enantiomeric excess (ee), in some cases achieving up to 99% ee for the 3,4-dihydro-2H-1,4-benzoxazines. nih.govacs.orgresearchgate.net The efficiency of this biocatalytic reduction has been demonstrated on an elevated laboratory scale using a tailor-made whole-cell catalyst. nih.govacs.org

Palladium-catalyzed tandem reactions have also been employed for the enantioselective synthesis of dihydro-2H-benzo[b] researchgate.netontosight.ai-oxazines. A protocol utilizing a chiral bisphosphorus ligand enables a versatile, regio- and enantioselective allylic substitution, providing chiral vinyl-substituted heterocycles, including benzoxazines, in excellent yields and enantioselectivities under mild conditions. organic-chemistry.org Furthermore, palladium-organo relay catalysis involving the tandem allylic amination/oxa-Michael addition of vinyl methylene (B1212753) cyclic carbonates has been shown to produce chiral 3,4-dihydro-2H-benzo[b] researchgate.netontosight.aioxazines with good yields and enantioselectivity. organic-chemistry.org

Chiral phosphoric acids have been utilized as catalysts in transition metal/oxidant-free syntheses of chiral 2H-1,4-benzoxazines through the enantioselective desymmetrization of prochiral oxetanes. This method has provided diverse examples in very good yields and high enantioselectivity under mild reaction conditions. organic-chemistry.org Chiral Brønsted acid-catalyzed enantioselective desymmetrization of 3-substituted oxetanes has also been reported for the synthesis of enantioenriched 1,4-benzoxazepines, a related class of heterocycles. acs.org

Iridium-catalyzed intramolecular allylic amidation has been developed as a method for the asymmetric synthesis of N,O-heterocycles, including benzoxazine derivatives, in high yields and excellent enantioselectivity. rsc.org This transformation involves nucleophilic attack by the amide oxygen atom. rsc.org

Recent research has also explored novel approaches such as an asymmetric carbene-alkyne metathesis-triggered cascade for the synthesis of Benzoxazine-centered Polychiral Polyheterocycles, employing dirhodium catalyst/Brønsted acid co-catalysis for precise stereocontrol. nih.gov

The development of enantioselective methodologies for benzoxazine synthesis continues to advance, providing access to chiral building blocks with potential applications in various fields.

Representative Examples of Enantioselective Benzoxazine Synthesis

MethodSubstrate ClassCatalystKey TransformationSelectivity (ee)Yield (%)Reference
Kinetic Resolution2-Amido Benzyl AlcoholsChiral Phosphoric AcidIntramolecular CyclizationHighNot specified researchgate.net
Organocatalysiso-VinylanilidesOrganocatalyst (Cinchonidine derivative)Asymmetric ChlorocyclizationUp to 92%Up to 99% acs.org
Biocatalysis2H-1,4-BenzoxazinesImine Reductases (IREDs)Enantioselective ReductionUp to 99%Not specified nih.govacs.orgresearchgate.net
Palladium-Catalyzed Tandem Allylic SubstitutionVinyl Methylene CarbonatesPd/Chiral Bisphosphorus LigandTandem Amination/Oxa-Michael AdditionGood to ExcellentGood organic-chemistry.org
Chiral Phosphoric Acid CatalysisProchiral OxetanesChiral Phosphoric AcidEnantioselective DesymmetrizationHighVery Good organic-chemistry.org
Iridium-Catalyzed Intramolecular Allylic AmidationAllylic AmidesIridium Complex/Chiral LigandIntramolecular Allylic Substitution (O-nucleophile)Up to 97%High rsc.org
Asymmetric Carbene-Alkyne Metathesis-Triggered CascadeAlkyne-tethered SubstratesDirhodium Catalyst/Brønsted AcidCascade CyclizationHighNot specified nih.gov

Data on Biocatalytic Reduction of 2H-1,4-Benzoxazines

Substrate ExampleImine Reductase (IRED)Enantiomeric Excess (ee)Reference
2H-1,4-BenzoxazineVarious IREDsUp to 99% nih.govacs.orgresearchgate.net

Data on Organocatalyzed Asymmetric Chlorocyclization

Substrate (o-vinylanilide) ExampleOrganocatalystYield (%)Enantiomeric Excess (ee)Reference
Example SubstrateCinchonidine Derivative VIUp to 99%Up to 92% acs.org

Data on Iridium-Catalyzed Intramolecular Allylic Amidation

Substrate (Allylic Amide) ExampleIridium Catalyst / Chiral LigandYield (%)Enantiomeric Excess (ee)Reference
Example Substrate 1lIr / Chiral PhosphoramiditeGoodExcellent rsc.org
Example Substrate 1mIr / Chiral PhosphoramiditeGoodExcellent rsc.org
Benzoxazine 2n (t-butyl subst.)Ir / Chiral Phosphoramidite63%86% rsc.org

Data on Chiral Phosphoric Acid Catalyzed Desymmetrization of Oxetanes

Substrate (Prochiral Oxetane) ExampleChiral Phosphoric AcidYield (%)Enantiomeric Excess (ee)Reference
Example SubstrateChiral Phosphoric AcidVery GoodHigh organic-chemistry.org
Benz researchgate.netontosight.aioxazepine 2hSPINOL-derived CPA96%94% acs.org
Benz researchgate.netontosight.aioxazepine 2i (meta-halogen)SPINOL-derived CPA92–98%90–92% acs.org
Benz researchgate.netontosight.aioxazepine 2j (ortho-halogen)SPINOL-derived CPA92–98%90–92% acs.org
Benz researchgate.netontosight.aioxazepine 2k (meta-nitro)SPINOL-derived CPANot specified88% acs.org

Biosynthetic Pathways of Benzoxazinoids Contextual for Naturally Occurring Boxazin Like Structures

Elucidation of Benzoxazinoid Biosynthesis in Poaceae Species (e.g., Maize, Wheat, Rye)

The elucidation of BXD biosynthesis has been most extensively studied in maize (Zea mays), which serves as a model system for understanding this pathway in cereals. wur.nlmdpi.commpg.de The basic biosynthetic pathway, leading to compounds like DIBOA-Glc, was first detailed in maize and subsequently characterized in wheat (Triticum aestivum) and rye (Secale cereale). wur.nl In these Poaceae species, the pathway is considered to be of monophyletic origin, meaning it evolved from a common ancestor. mdpi.comresearchgate.netnih.gov

Research in maize has identified a series of enzymatic steps and the corresponding genes (designated Bx genes) responsible for BXD production. mdpi.comkegg.jp While the core pathway is conserved, variations in the dominant BXD compounds exist among different Poaceae species and even within different tissues of the same plant. For instance, DIMBOA is the major benzoxazinoid in maize and wheat, whereas DIBOA is more prevalent in the aboveground tissues of rye, with DIMBOA being more abundant in rye roots. mdpi.comoup.com The highest concentrations of BXDs are typically observed in the seedlings of Poaceae. mdpi.com

Enzymatic Steps and Gene Functions in the Benzoxazinoid Pathway

The biosynthesis of benzoxazinoids in Poaceae begins with an intermediate from the tryptophan biosynthetic pathway, indole-3-glycerol phosphate (B84403). pnas.orgkegg.jp This precursor undergoes a series of enzymatic transformations catalyzed by enzymes encoded by the Bx genes. The enzymes involved are located in different cellular compartments, including the plastid, endoplasmic reticulum membrane, and cytosol. mdpi.com

Role of Indole-3-Glycerol Phosphate Lyase

The first committed step in BXD biosynthesis is the conversion of indole-3-glycerol phosphate into indole (B1671886). pnas.orgkegg.jpbiorxiv.org This reaction is catalyzed by the enzyme indole-3-glycerol phosphate lyase (IGL), also known as BX1 (benzoxazinoneless 1). pnas.orgkegg.jpbiorxiv.orgwikipedia.org BX1 functions as an indole-3-glycerol phosphate lyase, cleaving the substrate into indole and D-glyceraldehyde 3-phosphate. researchgate.netwikipedia.orggenome.jp This enzyme represents a branchpoint from primary metabolism (tryptophan biosynthesis) to secondary metabolism (BXD biosynthesis). researchgate.netkegg.jp Functionally, BX1 is related to the alpha-subunit of tryptophan synthase (TSA), and it is believed to have evolved through gene duplication and neofunctionalization from a TSA ancestor. researchgate.netnih.govoup.com In rye, besides ScBx1, another gene encoding an indole-3-glycerol phosphate lyase, ScIgl, can also perform this initial step, particularly at later developmental stages. biorxiv.org

Involvement of Cytochrome P450 Monooxygenases in Benzoxazinoid Formation

Following the formation of indole, a series of sequential oxidation reactions are catalyzed by cytochrome P450 monooxygenases (CYPs). pnas.org In maize, four such enzymes, designated BX2, BX3, BX4, and BX5, are involved in converting indole into 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA). pnas.orgmdpi.comkegg.jp These enzymes introduce four oxygen atoms into the indole structure. kegg.jp BX2 to BX5 are members of the CYP71C subfamily and are anchored in the endoplasmic reticulum membrane. mdpi.comoup.com The first intermediate unique to BXD biosynthesis, indolin-2-one, is generated by BX2. mdpi.com

Functions of 2-Oxoglutarate-Dependent Dioxygenase and 7-O-Methyltransferase

Further modifications to the benzoxazinoid structure involve enzymes like 2-oxoglutarate-dependent dioxygenases (2-ODDs) and O-methyltransferases (OMTs). pnas.orgmdpi.com After the formation of DIBOA, it is typically glucosylated by UDP-glucosyltransferases (UGTs), such as BX8 and BX9 in maize, to form DIBOA-glucoside (DIBOA-Glc). mdpi.comresearchgate.netresearchgate.net This glucosylation step is crucial for stabilizing the compound and reducing its autotoxicity, allowing for storage in vacuoles. mdpi.comresearchgate.netmdpi.com

In some species, including maize and rye, DIBOA-Glc can be further modified. pnas.orgmdpi.com The 2-ODD enzyme BX6 catalyzes the hydroxylation of DIBOA-Glc at the C-7 position, yielding 2-(2,4,7-trihydroxy-1,4-benzoxazin-3-one)-β-D-glucopyranose (TRIBOA-Glc). pnas.orgmdpi.com Subsequently, the O-methyltransferase BX7 methylates TRIBOA-Glc to form 2-(2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one)-β-D-glucopyranose (DIMBOA-Glc). pnas.orgmdpi.commdpi.com Both BX6 and BX7 are soluble cytosolic enzymes. mdpi.com

Other O-methyltransferases, such as BX10, BX11, and BX12 in maize, can further convert DIMBOA-Glc into other modified benzoxazinoids like 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one glucoside (HDMBOA-Glc). mdpi.comresearchgate.net Additionally, a BX6-like 2-ODD, BX13, can catalyze the conversion of DIMBOA-Glc to TRIMBOA-Glc, which can then be methylated by BX7 to form DIM2BOA-Glc, and further methylated by BX14 to generate HDM2BOA-Glc. mdpi.comresearchgate.net

Here is a summary of key enzymatic steps and gene functions in Benzoxazinoid biosynthesis:

Enzyme ClassGene(s) (e.g., in Maize)FunctionSubstrate(s)Product(s)Cellular Location
Indole-3-Glycerol Phosphate LyaseBX1 (IGL)Converts indole-3-glycerol phosphate to indole.Indole-3-glycerol phosphateIndole, D-glyceraldehyde 3-phosphatePlastid
Cytochrome P450 MonooxygenaseBX2, BX3, BX4, BX5Catalyze sequential oxidations of indole to form DIBOA.Indole and intermediatesDIBOAEndoplasmic Reticulum
UDP-GlucosyltransferaseBX8, BX9Glucosylate DIBOA to form DIBOA-Glc.DIBOA, UDP-glucoseDIBOA-GlcCytosol
2-Oxoglutarate-Dependent DioxygenaseBX6, BX13Hydroxylates DIBOA-Glc (BX6) or DIMBOA-Glc (BX13).DIBOA-Glc (BX6), DIMBOA-Glc (BX13)TRIBOA-Glc (BX6), TRIMBOA-Glc (BX13)Cytosol
O-MethyltransferaseBX7, BX10, BX11, BX12, BX14Methylates TRIBOA-Glc (BX7) or DIMBOA-Glc/other intermediates (others).TRIBOA-Glc, DIMBOA-Glc, etc.DIMBOA-Glc (from TRIBOA-Glc), HDMBOA-Glc, DIM2BOA-Glc, HDM2BOA-Glc, etc.Cytosol

Genetic Organization and Evolutionary Insights into Biosynthetic Gene Clusters

In maize, the genes encoding enzymes for the core BXD biosynthetic pathway, specifically Bx1 to Bx5 and Bx8, are physically clustered together on chromosome 4 within a region of 264 kb. mdpi.com This organization into a biosynthetic gene cluster (BGC) is thought to facilitate coordinated gene regulation. researchgate.netnih.gov

Evolutionary studies suggest that the Bx cluster originated from gene duplication and chromosomal translocation events involving native analogues of the Bx genes. biorxiv.orgnih.govresearchgate.net The branchpoint enzyme BX1, an indole-3-glycerol phosphate lyase, is believed to have evolved from a duplication and functionalization of the alpha-subunit of tryptophan synthase (TSA). researchgate.netnih.gov While BXD biosynthesis in Poaceae appears to have a monophyletic origin, the pathway has also evolved independently in certain dicot species, utilizing different enzyme classes or unrelated enzyme families to perform similar reactions. pnas.orgmpg.de This highlights the flexibility of plant metabolism and the convergent evolution of biosynthetic pathways for the same compounds. mpg.de

An ancient Bx cluster, potentially including genes like Bx6, is thought to have existed in ancestral Panicoideae. biorxiv.orgnih.govresearchgate.net Evidence suggests that the Triticeae ancestor may have acquired this ancient cluster through a horizontal gene transfer (HT) event from the ancestral Panicoideae. biorxiv.orgnih.govresearchgate.netresearchgate.net Following this potential HT event, the cluster in Triticeae separated into multiple segments on different chromosomes. biorxiv.orgnih.govresearchgate.net Genes like Bx6 appear to have been under less constrained selection during the evolution of Panicoideae compared to other BGC members, leading to translocation or even loss in some genera. biorxiv.orgnih.govresearchgate.net Intense selection and polyploidization have also played roles in shaping the evolutionary trajectory of Bx clusters in grasses. biorxiv.orgnih.govresearchgate.netresearchgate.net

Environmental and Developmental Regulation of Benzoxazinoid Biosynthesis

Benzoxazinoid biosynthesis is subject to regulation by both environmental factors and developmental cues. These metabolites are crucial for plant defense against herbivores and pathogens, and their production can be induced in response to biotic stress, such as insect feeding or fungal infection. mdpi.combiorxiv.orgfrontiersin.org

Beyond biotic interactions, various abiotic factors can influence BXD biosynthesis. These include temperature, light conditions, photoperiod, drought, nitrogen availability, plant hormones, and cultivation methods. frontiersin.orgresearchgate.net For example, low temperature can affect BXD biosynthesis in rye. mdpi.comoup.com Drought and elevated CO2 have been shown to reduce levels of certain BXDs in wheat, impacting susceptibility to pathogens. oup.com

Developmental stage also plays a significant role in BXD accumulation. The highest concentrations are typically found in young seedlings of Poaceae, with levels decreasing as the plant matures. mdpi.comwikipedia.org In rye, a different IGL enzyme (ScIgl) takes over the role of ScBx1 in the first step of biosynthesis at later developmental stages. biorxiv.org

The regulation of the BXD biosynthetic pathway is complex and involves transcription factors that respond to stress signals and modulate the expression of Bx genes. researchgate.netchimia.ch While the pathway itself has been extensively studied, the precise regulatory mechanisms are still being elucidated. chimia.ch Benzoxazinoids can also influence plant growth and development through interactions with plant hormones, such as affecting auxin signaling and inhibiting gibberellin-induced enzyme activity. frontiersin.orgchimia.ch

Biological Activities and Molecular Mechanistic Research of Boxazin and Benzoxazine Derivatives

Investigation of Antimicrobial Potency of Benzoxazines

Studies have indicated that benzoxazine (B1645224) derivatives possess promising antimicrobial activities against a range of microorganisms, including bacteria and fungi. ikm.org.myresearchgate.netphytojournal.comaphrc.orgijraset.comontosight.aijocpr.com This has positioned them as potential candidates for the development of new antimicrobial agents. ontosight.ai

Effects Against Gram-Positive Bacterial Strains

Research has shown that benzoxazine derivatives exhibit antibacterial effects against several Gram-positive bacterial strains. ikm.org.myresearchgate.netphytojournal.comijraset.comjocpr.comresearchgate.net For instance, some benzoxazine derivatives have demonstrated activity against Staphylococcus aureus (S. aureus). phytojournal.comijraset.comresearchgate.netacs.org Specific derivatives, such as TF-BOZs and BOZ-Ola, have shown significant activity against S. aureus, with BOZ-Ola exhibiting a minimum inhibitory concentration (MIC) of 5 µg/mL. acs.org Another study evaluating N-unprotected 1,4-benzoxazine derivatives reported activity against Gram-positive bacteria, with compound 1c showing good activity against both Gram-positive and Gram-negative strains. researchgate.net Additionally, ionic liquids derived from benzoxazine have shown good activity against S. aureus and B. subtilis strains. researchgate.net

Effects Against Gram-Negative Bacterial Strains

Benzoxazine derivatives have also shown efficacy against Gram-negative bacterial strains. ikm.org.myresearchgate.netphytojournal.comijraset.comjocpr.comresearchgate.net Studies have reported activity against bacteria such as Escherichia coli (E. coli) and Pseudomonas aeruginosa (P. aeruginosa). ikm.org.myphytojournal.comijraset.comresearchgate.netacs.org TF-BOZs, for example, demonstrated significant broad-spectrum antibacterial activity against E. coli and P. aeruginosa. acs.org Certain 1,3-benzoxazine derivatives have shown promising activity against Gram-negative bacteria like Salmonella enterica and Klebsiella pneumonia when compared to gentamicin. chemijournal.com N-unprotected 1,4-benzoxazine derivatives have also been evaluated, showing activity against Gram-negative bacteria. researchgate.net

Table 1: Examples of Antimicrobial Activity of Benzoxazine Derivatives

Compound TypeTarget Microorganism(s)Activity NotedSource(s)
Benzoxazine derivativesGram-positive bacteriaAntibacterial effects ikm.org.myresearchgate.netphytojournal.comijraset.comjocpr.comresearchgate.net
Benzoxazine derivativesGram-negative bacteriaAntibacterial effects ikm.org.myresearchgate.netphytojournal.comijraset.comjocpr.comresearchgate.net
TF-BOZsStaphylococcus aureus, Escherichia coli, Pseudomonas aeruginosaSignificant broad-spectrum antibacterial activity acs.org
BOZ-OlaStaphylococcus aureusPotent antibacterial activity (MIC 5 µg/mL) acs.org
1,3-benzoxazine derivativesSalmonella enterica, Klebsiella pneumoniaPromising activity chemijournal.com
Ionic liquids derived from benzoxazineS. aureus, B. subtilis, P. aeruginosaGood activity researchgate.net

Antifungal Activities

In addition to antibacterial effects, research indicates that benzoxazine derivatives possess antifungal properties. ikm.org.myresearchgate.netphytojournal.comaphrc.orgijraset.comontosight.aijocpr.comresearchgate.net They have been shown to inhibit fungal growth by disrupting cellular processes. Studies have reported activity against various fungal strains, including Aspergillus flavus and Candida albicans. phytojournal.comijraset.com Thionated-1,3-benzoxazine derivatives have shown antifungal activities comparable to fluconazole (B54011) against eight fungal strains. ikm.org.my Bulky 1,4-benzoxazine derivatives have also displayed moderate to good antifungal activity against agricultural fungi, with some compounds completely inhibiting mycelial growth at specific concentrations. researchgate.net Ionic liquids derived from benzoxazine have also shown better antifungal activity against C. albicans. researchgate.net

Exploration of Anticancer Activities of Benzoxazine Scaffolds

Benzoxazine derivatives have been extensively explored for their potential anticancer properties. researchgate.netchemijournal.comnih.govfishersci.fiwikipedia.orgresearchgate.net Studies have indicated that these compounds can inhibit various cancer cell lines.

In Vitro Studies on Cancer Cell Lines

Numerous in vitro studies have evaluated the cytotoxic effects of benzoxazine derivatives against a variety of human cancer cell lines. wikipedia.orgresearchgate.netmdpi.com These include breast cancer (MCF-7) researchgate.netahievran.edu.trinnovareacademics.in, lung cancer (A549) researchgate.net, cervical cancer (HeLa) researchgate.net, pancreatic cancer (MIA PaCa-2) mdpi.com, prostate cancer (PC-3) mdpi.com, and leukemia (HL-60) cell lines nih.gov. Certain derivatives have shown potent anticancer activity with IC50 values in the low micromolar or even nanomolar range. researchgate.netmdpi.comnih.gov For example, specific methyl, methoxy, and chloro derivatives of 1,3-benzoxazine with flavone (B191248) moiety showed potency against MCF-7 cells with IC50 values ranging from 8.03 to 17.1 μM. researchgate.net Novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines have exhibited moderate to good potency against MIA PaCa-2, MDA-MB-231, and PC-3 cancer cell lines, with compound 14f showing IC50 values between 7.84 and 16.2 μM against various cell lines. mdpi.com Two resynthesized benzoxazine derivatives, BXN-01 and BXN-02, demonstrated significant effectiveness against the HL-60 human promyelocytic leukemia cell line, with IC50 values of 5 nM and 25 nM, respectively, proving more potent than etoposide (B1684455) (IC50 value: 10 µM). nih.gov

Table 2: Examples of Anticancer Activity of Benzoxazine Derivatives in Vitro

Compound TypeCancer Cell Line(s)Key Findings / Potency (e.g., IC50)Source(s)
Benzoxazine derivativesVarious cancer cell linesInhibition of cell lines
1,3-benzoxazine derivatives with flavone moietyMCF-7 (breast cancer)Potency with IC50 values from 8.03 to 17.1 μM for specific derivatives researchgate.net
Novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazinesMIA PaCa-2, MDA-MB-231, PC-3, U-87 MGModerate to good potency, Compound 14f IC50 7.84–16.2 μM mdpi.com
Resynthesized benzoxazine derivatives (BXN-01, BXN-02)HL-60 (leukemia)Extremely effective, IC50 5 nM (BXN-01), 25 nM (BXN-02) nih.gov
Benzoxazine derivatives derived from eugenol (B1671780)MCF-7 (breast cancer)Cytotoxicity, IC50 values below 100 μg/ml innovareacademics.in
Induction of Apoptosis Pathways

One of the key molecular mechanisms through which benzoxazine derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death, in cancer cells. researchgate.netahievran.edu.trnih.govacs.org Studies have indicated that benzoxazine derivatives can induce apoptosis through various pathways, including mitochondrial pathways. The mechanism often involves the inhibition of specific signaling pathways crucial for cancer cell survival and proliferation. Some benzoxazine compounds may induce apoptosis by elevating NADPH oxidase activity and reactive oxygen species levels. nih.gov The ability of these compounds to interact with cellular pathways can lead to the development of novel anticancer drugs. Targeting heat shock proteins (Hsps), such as Hsp70 and Hsp90, has also been explored as a mechanism for pyrazolyl-benzoxazinone derivatives to induce apoptosis in cancer cells. ahievran.edu.tr

Mechanisms of Cell Cycle Arrest

Benzoxazine derivatives have been shown to induce cell cycle arrest in cancer cells. For instance, a benzoxazine derivative, LTUSI54, was found to sensitize HeLa cells to etoposide and cause an additional S phase arrest when combined with etoposide, which alone caused a G2 block. nih.gov Phospho-kinase analysis suggested that LTUSI54 interacts with key regulators of cell cycle progression, including p38α, p53, and ERK 1/2. nih.gov It is hypothesized that LTUSI54 promotes cell cycle arrest through the activation of p38α pathways, independent of p53 mechanisms. nih.gov This interaction may lead to decreased p53 phosphorylation, potentially restricting apoptosis. nih.gov Changes in cell number appear to be a result of p38α pathways disrupting cell cycle progression at the S and G2 checkpoints. nih.gov

Another study on novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines designed as potential anticancer agents indicated that a lead compound (13d) induced cell cycle arrest in breast cancer cells. nih.gov Similarly, certain synthetic 1,2,4-triazole-3-carboxamides, which are structurally related, have demonstrated antiproliferative activities by inducing cell cycle arrest in leukemia cells. researchgate.net Some substituted benzoxazine derivatives have also been identified as potent inducers of cell death and membrane permeability, with cell cycle arrest noted as a related mechanism. nih.gov

Modulation of Mitochondrial Membrane Potential

Modulation of mitochondrial membrane potential (MMP) is another mechanism associated with the biological activity of benzoxazine derivatives. A tyrosine-derived novel benzoxazine compound (13d) was found to induce loss of mitochondrial membrane potential in breast cancer cells. nih.gov Altered mitochondrial metabolism and membrane potential in cancer cells can make them susceptible to therapies targeting mitochondria. nih.gov Compounds that decrease or cause a loss of mitochondrial membrane potential can induce apoptosis, which is an important marker of mitochondrial apoptosis. nih.gov This can lead to the release of factors like SMAC and cytochrome c from mitochondria into the cytoplasm, triggering caspase activation. nih.gov

Studies on mitochondrial function highlight that maintaining a normal MMP is crucial for oxidative phosphorylation and ATP production. frontiersin.org Various factors, including Ca2+ concentration, membrane potential, phosphorylation, and membrane stretching, can modulate the activity of mitochondrial potassium channels, which are involved in regulating MMP. frontierspartnerships.orgnih.gov Some compounds, like certain gold compounds, can alter MMP, damage mitochondrial function, and induce apoptosis in tumor cells. frontiersin.org Nicotinamide, for example, has been shown to increase MMP by suppressing mitochondrial permeability transition pore formation. nih.gov While the specific details for Boxazin itself are limited in the provided context, the research on its derivatives strongly suggests that modulating mitochondrial membrane potential is a key mechanism in their biological activities, particularly in the context of inducing cell death in cancer cells.

Efficacy Assessment in In Vivo Preclinical Models

The efficacy of benzoxazine derivatives has been assessed in various in vivo preclinical models. Studies have investigated their potential as anticancer agents and for other therapeutic applications.

In a rat syngenic mammary tumor model of breast cancer, a tyrosine-derived novel benzoxazine compound (13d) and its formulated version (13d-f) demonstrated the ability to regress tumor growth at concentrations of 5 and 20 mg/kg, showing better activity than tamoxifen (B1202) without causing mortality. nih.gov This suggests the potential of this benzoxazine derivative as a lead compound for breast cancer treatment, warranting further in-depth studies. nih.gov

Another study evaluated benzoxazine and aminomethyl compounds derived from eugenol for their in vivo anticancer activity against fibrosarcoma induced by benzo(a)pyrene in mice. researchgate.net All tested compounds showed activity in reducing cancer incidence and tumor weight, with benzoxazine derivatives exhibiting slightly better activity compared to aminomethyl derivatives. researchgate.net The compound 6-allyl-3-(furan-2-ylmethyl)-8-methoxy-3,4-dihydro-2H-benzo(e)(1,3)oxazine showed the strongest activity in this model. researchgate.net

Halogenated benzoxazine derivatives have also been evaluated in diabetic animal models, providing insights into their potential as therapeutic agents for managing diabetes. ijfans.org These findings suggest that such derivatives hold promise as drug candidates, emphasizing the need for further research to optimize their efficacy and safety. ijfans.org

Furthermore, novel benzoxazine-based aglycones have been shown to block glucose uptake in vivo by inhibiting glycosidases in a starved rat model, suggesting a potential anti-hyperglycemic effect. plos.org

These in vivo studies highlight the diverse therapeutic potential of benzoxazine derivatives and provide a basis for further development.

Analysis of Phytotoxic Effects and Allelopathic Phenomena

Benzoxazinones, a class of 1,4-benzoxazine derivatives, are well-known plant allelochemicals recognized for their phytotoxic activity and their role in the defense mechanisms of plants such as Gramineae, Ranunculaceae, and Scrophulariaceae. researchgate.net Key examples include 2,4-dihydroxy-(2H)-1,4-benzoxazin-3(4H)-one (DIBOA) and its 7-methoxy analogue (DIMBOA). researchgate.netcapes.gov.br These compounds and their degradation products have been extensively studied for their phytotoxic effects on various plant species. capes.gov.brnih.gov

Structure-activity relationship studies have been conducted to understand the phytotoxic effects of DIMBOA, DIBOA, their degradation products, and synthetic analogues on standard target species (STS), including monocots like wheat (Triticum aestivum) and onion (Allium cepa), and dicots like cress (Lepidium sativum), lettuce (Lactuca sativa), and tomato (Lycopersicon esculentum). capes.gov.brnih.gov The degradation processes of these compounds in the environment, often involving soil microbes, can influence their allelopathic activity. capes.gov.brnih.gov

Research has shown that degradation products like 2-aminophenoxazin-3-one (APO) exhibit high phytotoxicity and stability, suggesting an important ecological role in plant defense. capes.gov.brnih.gov Certain 2-deoxy derivatives of natural benzoxazinones, such as 4-acetoxy-(2H)-1,4-benzoxazin-3(4H)-one (ABOA), 4-hydroxy-(2H)-1,4-benzoxazin-3(4H)-one (D-DIBOA), and 4-hydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (D-DIMBOA), have also demonstrated high inhibitory activity on the growth of almost all tested species. nih.gov

The phytotoxic effects of allelochemicals can include inhibiting seed germination and disrupting root development. nih.gov These effects are often concentration-dependent and can vary depending on the plant species and the source of the allelochemicals. mdpi.comresearchgate.net Phenolic compounds, which are a major group of allelochemicals, can increase cell membrane permeability, leading to cell content spread and lipid peroxidation, ultimately inhibiting plant growth and nutrient absorption. nih.gov

The study of benzoxazinone (B8607429) phytotoxicity and allelopathy contributes to the understanding of plant-plant interactions and the potential development of natural herbicide models. capes.gov.brnih.gov

Receptor and Enzyme Interaction Studies

Research has explored the interactions of benzoxazine derivatives with various biological receptors and enzymes to elucidate their mechanisms of action. researchgate.netnih.gov

Binding Affinity Profiling to Biological Receptors

Benzoxazine derivatives have been investigated for their binding affinity to biological receptors, which is crucial for their pharmacological effects. For example, some benzoxazine compounds have been studied as potential antagonists at muscarinic receptors. nih.gov Notably, certain newly synthesized benzoxazine derivatives have shown high affinity and selectivity for the M4 muscarinic receptor, with one compound (compound 28) exhibiting a pKi of 9.00 at M4 receptors and high selectivity over other muscarinic receptor subtypes (M1/M4 = 13183-fold, M2/M4 = 339-fold, M3/M4 = 151-fold, and M5/M4 = 11220-fold). nih.gov This level of selectivity and affinity had not been previously reported for synthetic muscarinic antagonists. nih.gov

Other studies have explored the interaction of benzoxazine derivatives with different receptors, including the GABA receptor, where radioligand binding assays can be used to validate binding affinity. researchgate.net The benzoxazine chemotype has also been explored in relation to the cannabinoid receptor 2, suggesting potential for targeting pathogens and modulating immune responses. ikm.org.my

Modulatory Effects on Target Enzymes

Benzoxazine derivatives have demonstrated modulatory effects on various enzymes, contributing to their biological activities. Some benzoxazine compounds have been studied as potential inhibitors of enzymes implicated in disease pathology. ontosight.ai

In the context of antimicrobial activity, molecular docking studies have investigated the interaction of synthesized benzoxazine derivatives with bacterial enzymes like E. coli DNA gyrase and S. aureus DNA gyrase. ijpsjournal.com These studies revealed varying binding affinities, with certain compounds showing strong interactions with key amino acid residues in the enzyme's binding site. ijpsjournal.com For instance, compound 4d showed the strongest interaction with E. coli DNA gyrase, while compound 4a had the strongest interaction with S. aureus DNA gyrase. ijpsjournal.com

Benzoxazine derivatives have also been shown to modulate kinases involved in cell signaling pathways. For example, the benzoxazine derivative LTUR6 was found to inhibit the phosphorylation of the DNA double-strand break repair enzyme AKT in colon cancer cells, contributing to its chemosensitizing effect with doxorubicin. nih.govnih.gov This inhibition of AKT signaling involves the modulation of downstream kinases. nih.govresearchgate.net

Furthermore, novel benzoxazine-based aglycones have shown inhibitory activity against glucosidases (α-glucosidase and α-amylase), enzymes involved in glucose metabolism. plos.org Molecular docking studies correlated this in vitro glucosidase activity with the binding affinity of the aglycones towards the substrate binding site of glycosidase. plos.org

These studies on receptor and enzyme interactions provide valuable insights into the molecular basis of the biological activities of benzoxazine derivatives and guide the rational design of new compounds with enhanced potency and selectivity. nih.govresearchgate.netijpsjournal.comacs.org

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of Benzoxazine Derivatives

Elucidation of Key Structural Determinants for Biological Activity

SAR studies on benzoxazine (B1645224) derivatives have revealed several key structural determinants influencing their biological activities, which span a broad range including antimicrobial, anticancer, anti-inflammatory, and effects on the central nervous system ikm.org.myd-nb.infoontosight.ainih.govphytojournal.com. For instance, the position and nature of substituents on both the benzoxazine core and any appended aromatic rings or side chains are critical nih.govmdpi.comresearchgate.netnih.gov.

Research into 1,4-benzoxazine derivatives as potential antitubercular agents highlighted the importance of substituents on the benzoxazine core. Studies showed that compounds with no substituent or with a fluorine atom at the R2 or R3 positions exhibited excellent antibacterial activity against Mycobacterium tuberculosis. Conversely, the introduction of a methyl group led to a significant reduction in activity, suggesting a steric effect rather than electronic researchgate.net. Another study on 1,3-benzoxazine derivatives acting as K+ channel openers indicated that an electron-withdrawing group with appropriate shape at the C6 position and a methyl or halogen group at C7 were required for optimal vasorelaxant and hypotensive activity nih.gov.

For 1,4-benzoxazin-3-one antimicrobials, QSAR models suggested that shape, VolSurf, and hydrogen-bonding descriptors were frequently important for activity against bacteria and fungi, indicating the role of molecular shape, volume, and hydrogen bonding capabilities in their interactions with biological targets nih.gov.

QSAR Modeling for Activity Prediction and Optimization

QSAR modeling provides a powerful tool to build mathematical relationships between the structural properties (descriptors) of a series of compounds and their biological activity. These models can then be used to predict the activity of new, untested compounds and guide the design of more potent analogues nih.govresearchgate.netimist.ma.

Descriptor Selection and Model Validation Methodologies

The reliability and predictive power of a QSAR model depend heavily on the appropriate selection of molecular descriptors and rigorous model validation. Descriptors can be 0D, 1D, 2D, or 3D, capturing various aspects of molecular structure, physicochemical properties, and electronic characteristics nih.govresearchgate.netnih.govdergipark.org.tr. Common descriptors used in benzoxazine QSAR studies include HOMO energy, partial positive surface area, maximum valency of atoms, relative number of hydrogen atoms, and topological parameters researchgate.netnih.govresearchgate.netnih.gov.

Various statistical methods are employed for model development, including multiple linear regression (MLR) and artificial neural networks (ANN) nih.govresearchgate.netnih.gov. Descriptor selection is often performed using algorithms like stepwise multiple selection or genetic algorithms to identify the most relevant descriptors that contribute significantly to the activity nih.govnih.govresearchgate.netnih.gov.

Model validation is crucial to assess the robustness and predictive capability of the developed QSAR models. Internal validation techniques, such as leave-one-out (LOO) or leave-many-out (LMO) cross-validation, are commonly used to evaluate the model's performance on the training data. External validation using an independent test set of compounds is essential to confirm the model's ability to predict the activity of new molecules imist.manih.govresearchgate.netnih.govdergipark.org.tr. Statistical parameters like the correlation coefficient (R), the squared correlation coefficient (R²), the cross-validation coefficient (Q²), and the standard error of prediction (SPRESS) are used to evaluate model quality nih.govresearchgate.netnih.govdergipark.org.tr.

In Silico Evaluation of Novel Benzoxazine Compounds

Once validated QSAR models are established, they can be used for the in silico evaluation of novel benzoxazine compounds before their actual synthesis nih.govnih.govresearch-nexus.net. This computational screening allows researchers to prioritize compounds with a higher probability of exhibiting desired activity, thereby reducing the time and cost associated with experimental synthesis and testing imist.ma.

In silico studies can involve predicting the activity of a designed library of compounds based on the QSAR model equations. For example, QSAR models developed for 1,4-benzoxazin-3-one antimicrobials were used to evaluate a set of compounds for which no antimicrobial activity data was available and to design new lead compounds with potentially enhanced activity nih.gov. Molecular docking studies are also a common in silico technique used in conjunction with QSAR to understand the likely binding interactions between benzoxazine derivatives and their biological targets, such as enzymes or receptors ijpsjournal.combohrium.comresearchgate.neteijppr.com.

Impact of Substituent Position and Nature on Efficacy and Selectivity

The position and electronic and steric nature of substituents on the benzoxazine scaffold profoundly influence the efficacy and selectivity of the compounds. As highlighted in SAR studies, different substitution patterns are favored for different biological activities nih.govmdpi.comresearchgate.netnih.gov.

For instance, in 1,4-benzoxazine MenB inhibitors targeting Mycobacterium tuberculosis, small substituents like fluorine were tolerated or beneficial, while larger groups or a methyl group led to reduced activity researchgate.net. This suggests that steric bulk around certain positions of the benzoxazine core can hinder binding to the target enzyme.

In contrast, studies on 4-aryl-3,4-dihydro-2H-1,4-benzoxazines with anticancer activity indicated that electron-donating groups on one ring and specific substitution patterns, including hydroxyl and amino groups, on other rings enhanced potency mdpi.com. This highlights the importance of electronic effects and specific functional group interactions for this particular activity.

The position of heteroatoms within the benzoxazine ring system (e.g., 1,3-benzoxazine vs. 1,4-benzoxazine) also plays a significant role in determining the biological activity profile ikm.org.my. Furthermore, the nature of substituents on nitrogen atoms within the oxazine (B8389632) ring or attached to the benzoxazine core can impact activity acs.org.

Comparative SAR Studies with Degradation Products and Synthetic Analogues

Comparative SAR studies involving benzoxazine derivatives, their degradation products, and synthetic analogues can provide valuable insights into the stability of the active scaffold and identify potentially active or inactive metabolites or related structures nih.govnih.gov.

Studies on the phytotoxicity of natural benzoxazinones like DIMBOA and DIBOA, found in plants, and their degradation products have shown that some degradation products, such as 2-aminophenoxazin-3-one (APO), can exhibit high phytotoxicity, sometimes exceeding that of the parent compounds nih.govnih.gov. This indicates that environmental or metabolic transformation of benzoxazines can lead to compounds with altered or even enhanced biological activity. Comparing the structures and activities of the parent compounds, degradation products, and synthetic analogues helps to understand which parts of the molecule are essential for activity and which modifications or breakdowns might lead to different biological effects.

Similarly, comparative SAR studies with synthetic analogues bearing modifications to the core structure or side chains can help delineate the critical pharmacophore features and identify opportunities for designing novel compounds with improved properties research-nexus.nettandfonline.com. These studies contribute to a more comprehensive understanding of the structural requirements for activity and can inform the design of more stable or more potent benzoxazine-based agents.

Computational and Theoretical Investigations of Boxazin and Benzoxazine Systems

Quantum Chemical Studies for Mechanistic Insights and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and reaction mechanisms of benzoxazines. These studies can provide a detailed understanding of chemical transformations and predict reaction pathways. For instance, DFT calculations have been employed to examine the mechanism of photo-absorption and emission in benzoxazine (B1645224) derivatives by visualizing frontier molecular orbitals (FMOs) and optimizing ground and excited state geometries. mdpi.com The calculated absorption and emission characteristics in various solvents can be correlated with experimental data. mdpi.com

Quantum chemical methods are also crucial for understanding the reactivity of benzoxazines in polymerization processes. DFT calculations have been used to investigate the ring-opening polymerization mechanisms of amide-functional benzoxazines, suggesting that intramolecular hydrogen bonds can soften specific bonds, leading to reduced activation energy and lower polymerization temperatures. researchgate.net Theoretical studies have also helped verify unexpected synthetic pathways and transformations of N-activated 1,3-benzoxazine ionic derivatives, which are key agents in polybenzoxazine synthesis. acs.org

Furthermore, quantum chemical descriptors, such as HOMO energy and electrophilic reaction indices, have been utilized in Quantitative Structure-Property Relationship (QSPR) studies to predict properties like the electrooxidation half-wave potentials of benzoxazines, which can be relevant to their pharmaceutical behavior. researchgate.netnih.govnih.gov High HOMO energy values, for example, are associated with a greater ease of electron donation and thus higher reactivity. nih.gov DFT calculations can also support experimental findings, such as corroborating the corrosion resistance capabilities of magnolol (B1675913) benzoxazines by monitoring interactions between inhibitors and metal surfaces computationally. acs.org

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking simulations are widely used to predict the binding affinity and interaction modes of benzoxazine derivatives with biological targets, providing insights into potential therapeutic applications. This technique helps in understanding how benzoxazine compounds interact with the binding pockets of proteins at a molecular level. nih.govumpr.ac.id

Studies have employed molecular docking to explore the interactions of benzoxazine derivatives with various enzymes and receptors. For example, molecular docking has been used to identify novel DNA gyrase B inhibitors with a benzoxazine acetamide (B32628) scaffold. acs.orgresearchgate.netnih.gov These simulations can demonstrate suitable fitting modes within the protein's binding pocket and, when combined with molecular dynamics simulations, assess the stability of the protein-ligand complex. acs.orgresearchgate.netnih.gov Binding free energy calculations, such as those using the MM-PBSA method, can further elucidate the significant interactions, like van der Waals forces and electrostatic forces, driving the binding. acs.orgresearchgate.netnih.gov

Molecular docking has also been applied to study the interactions of benzoxazine derivatives with targets like cytochrome c peroxidase and Mycobacterium tuberculosis enoyl reductase (InhA) in the context of antimicrobial and anti-tuberculosis activity. researchgate.net Investigations into potential acetylcholinesterase inhibitors have also utilized molecular docking and dynamics to understand interactions with critical amino acid residues and assess structural stability. acs.org Furthermore, computational docking studies have provided preliminary insights into the biocompatibility of synthesized benzoxazine monomers. acs.org

Molecular docking is considered a valuable tool for predicting potential drug candidates and rationalizing experimental data at a molecular level, particularly in the early phases of drug discovery. ijpsjournal.commdpi.com

Computer-Aided Drug Design (CADD) Strategies Employing Benzoxazine Scaffolds

Computer-Aided Drug Design (CADD) encompasses a range of computational techniques used to accelerate and optimize the drug discovery process. ijpsjournal.commdpi.comjuniperpublishers.com Benzoxazine scaffolds are frequently explored within CADD strategies due to their diverse biological activities and versatile structure. researchgate.netikm.org.my CADD methods, including molecular modeling, virtual screening, and de novo design, allow researchers to predict compound behavior and assess interactions with biological targets before synthesis and experimental validation. mdpi.com

CADD approaches can increase the likelihood of identifying compounds with desirable characteristics, speed up the hit-to-lead process, and potentially reduce the time and cost associated with drug development. juniperpublishers.comcuriaglobal.com The increasing availability of 3D structural data for biological targets has particularly enhanced structure-based CADD approaches, which constitute a significant portion of current work in the field. symeres.com

Virtual Screening Methodologies for Hit Identification

Virtual screening (VS) is a key CADD technique used to computationally screen large libraries of chemical structures against a target to identify potential hit compounds that are likely to bind. ijpsjournal.commdpi.comcuriaglobal.comsymeres.comuio.no This process can significantly reduce the number of compounds that need to be experimentally tested. symeres.com

Pharmacophore-based virtual screening, which uses a 3D representation of the essential features required for ligand binding, has been successfully applied to identify novel benzoxazine derivatives with inhibitory activity against targets like DNA gyrase B. researchgate.netnih.gov Virtual screening can be performed using various databases of commercially available compounds or custom-designed virtual libraries. curiaglobal.comsymeres.com The integration of human expertise from medicinal and synthetic chemists is considered crucial for effectively prioritizing hits identified through virtual screening. symeres.com

De Novo Ligand Design Approaches for Novel Scaffolds

De novo ligand design is a computational approach within CADD that aims to generate novel molecular structures from scratch, rather than modifying existing ones. mdpi.comnih.govnih.gov This technique leverages computational algorithms to construct new molecules that meet specific design criteria, opening avenues for the discovery of novel scaffolds with desired properties. nih.gov

While the search results discuss de novo design as a general CADD methodology, its application to generating novel benzoxazine scaffolds or incorporating benzoxazine moieties into newly designed ligands is a relevant area within CADD. This approach allows for the exploration of chemical space beyond known benzoxazine derivatives, potentially leading to compounds with improved activity, selectivity, or pharmacokinetic profiles. nih.gov

Theoretical Modeling of Molecular Properties Relevant to Biological Activity and Selectivity

Theoretical modeling is extensively used to predict and understand the molecular properties of benzoxazines that are relevant to their biological activity and selectivity. These properties can include electronic, steric, and physicochemical descriptors.

Quantitative Structure-Activity Relationship (QSAR) studies are a prime example of theoretical modeling used to correlate molecular descriptors with biological activity. researchgate.netnih.govnih.govchemicalpapers.comresearchgate.netnih.gov QSAR models can predict the activity of new benzoxazine derivatives based on their structural characteristics, guiding the synthesis of compounds with enhanced potency. chemicalpapers.comresearchgate.netnih.gov Descriptors such as HOMO energy, partial surface area, and topological indices have been found to be important in predicting the biological activity of benzoxazines, including their antimicrobial properties and oxidation behavior. researchgate.netnih.govnih.govchemicalpapers.comnih.gov Artificial Neural Networks (ANN) and Multiple Linear Regression (MLR) are common modeling techniques used in QSAR studies of benzoxazines. researchgate.netnih.gov

The integration of theoretical modeling with experimental data is essential for building robust predictive models and gaining a comprehensive understanding of the factors governing the biological activity and selectivity of benzoxazine systems.

Advanced Analytical Methodologies for the Characterization and Quantification of Boxazin and Its Metabolites

In Vitro Assay Development for Biological Activity Assessment

Broth Microdilution Methods for Antimicrobial Susceptibility Testing

Broth microdilution is a widely recognized and standardized method for determining the in vitro antimicrobial susceptibility of bacteria to a range of antimicrobial agents, yielding the minimum inhibitory concentration (MIC) nih.govclsi.orgcabidigitallibrary.orgyoutube.com. The MIC is defined as the lowest concentration of an antimicrobial compound that inhibits visible growth of a microorganism after a standard incubation period nih.govcabidigitallibrary.orgyoutube.com. This method is crucial for assessing the potential effectiveness of a compound against specific bacterial strains and is a cornerstone in antimicrobial susceptibility testing, recommended by bodies such as CLSI and EUCAST clsi.orgbruker.comeucast.org.

The general procedure involves preparing serial dilutions of the antimicrobial agent in a liquid growth medium (broth) within the wells of a microtiter plate nih.govcabidigitallibrary.orgyoutube.com. Standardized bacterial inoculum is then added to each well nih.govcabidigitallibrary.orgyoutube.com. A growth control well containing only broth and bacteria, and a sterile control well with only broth, are included for comparison youtube.com. After incubation under specified conditions, the wells are examined for visible bacterial growth (turbidity) nih.govyoutube.com. The MIC is the lowest concentration of the antimicrobial agent where no visible growth is observed nih.govyoutube.com.

While broth microdilution is a standard technique for evaluating the antimicrobial activity of compounds, including various natural and synthetic agents nih.govnih.govprotocols.io, specific research findings and detailed data tables regarding the antimicrobial susceptibility testing of the chemical compound Boxazin (PubChem CID 54681542) or its specific metabolites using broth microdilution methods were not identified in the conducted search. Information available primarily associates the term "this compound" with a medicinal product formulation containing other active ingredients like acetylsalicylic acid and vitamin C ndrugs.comoptica.orgeuropa.eumolbase.commdpi.com.

Benzoxazinoids, a class of plant-derived metabolites that includes benzoxazines, have been investigated for their potential antimicrobial properties, with some studies reporting MIC values for certain derivatives nih.gov. However, the search results did not provide specific data on the application of broth microdilution for determining the antimicrobial susceptibility of this compound (CID 54681542) itself or its particular metabolites.

Preclinical Research Paradigms and Pharmacological Assessment of Benzoxazine Derivatives

In Vitro Preclinical Investigations

In vitro studies are fundamental in the early stages of preclinical research, allowing for the assessment of key parameters in a controlled environment using biological matrices or cellular systems.

Metabolic Stability Studies in Various Biological Matrices

Metabolic stability is a crucial parameter evaluated in vitro to understand how readily a compound is metabolized by enzymes, primarily in the liver. Studies on benzoxazine (B1645224) derivatives have frequently employed liver microsomes from various species, including humans and rodents, to assess their susceptibility to metabolic degradation.

Research has shown varying metabolic stability among different benzoxazine derivatives. For instance, some spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] based histone deacetylase inhibitors demonstrated remarkable stability in human and mouse microsomes nih.gov. Another benzoxazine derivative exhibited satisfactory metabolic stability in both human liver microsomes and hepatic S9 fraction, with a half-life (t1/2) greater than 50 minutes in each heteroletters.org.

Specific quantitative data on metabolic stability has been reported for certain benzoxazine derivatives. One study investigating an oxazolidinone derivative (LMT-28, a compound structurally related to benzoxazines and mentioned in the context of liver microsomal stability) found moderate elimination rates by both human and rat cytochrome P450 metabolic enzymes animbiosci.org. The half-life in rat liver microsomes was reported as 15.3 ± 1.4 minutes, while in human liver microsomes it was 21.9 ± 2.8 minutes at a concentration of 1 µM animbiosci.org. The calculated in vitro intrinsic clearance (CLint, in vitro) values were 91 ± 8.4 and 64 ± 8.1 µL/min/mg protein for rat and human, respectively animbiosci.org. These findings suggest interspecific differences in metabolic stability, with human liver microsomes showing slightly higher stability compared to rat liver microsomes for this particular compound animbiosci.org.

These studies highlight the importance of evaluating metabolic stability in relevant biological matrices to predict potential in vivo clearance and identify compounds with favorable metabolic profiles for further development.

Table 1: Representative Metabolic Stability Data for Benzoxazine Derivatives

Compound Type / Derivative ExampleBiological MatrixHalf-Life (t1/2)In Vitro Intrinsic Clearance (CLint, in vitro)Reference
Spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] based HDAC inhibitorsHuman and Mouse MicrosomesRemarkable stabilityNot specified nih.gov
Benzoxazine derivative (Compound 9)Human Liver Microsomes> 50 minNot specified heteroletters.org
Benzoxazine derivative (Hepatic S9)Hepatic S9 Fraction> 50 minNot specified heteroletters.org
LMT-28 (Oxazolidinone derivative)Rat Liver Microsomes15.3 ± 1.4 min91 ± 8.4 µL/min/mg protein animbiosci.org
LMT-28 (Oxazolidinone derivative)Human Liver Microsomes21.9 ± 2.8 min64 ± 8.1 µL/min/mg protein animbiosci.org

Transporter Interaction Assessments

Assessment of transporter interactions is crucial for understanding how a compound is absorbed, distributed, and eliminated, as interactions with transporters can significantly impact its pharmacokinetics and potential for drug-drug interactions. While comprehensive data on transporter interactions for a broad range of benzoxazine derivatives is not extensively detailed in the provided sources, some specific interactions have been noted.

One study mentioned that two representative benzoxazine examples had a minor affinity for the hERG potassium channel compared to their corresponding ketone analogues nih.gov. The hERG channel is important for cardiac repolarization, and assessing interactions with it is a standard part of preclinical safety profiling, although not strictly an ADME transporter.

Another area where transporter interactions have been explored is in the context of compounds targeting the central nervous system. Derivatives with a 2,3-dihydro-benzo nih.govacs.orgoxazin-4-yl)-2-{4-[3-(1H-3-indolyl)-propyl]-1-piperazinyl}-ethanamide structure were evaluated for their affinity towards the serotonin (B10506) transporter (SERT) and dopamine (B1211576) D2 receptor mdpi.comresearchgate.net. All assayed compounds showed affinity for SERT in the nanomolar range, with some exhibiting Ki values between 5 and 10 nM mdpi.comresearchgate.net. A specific compound (7n) displayed comparable affinities for both SERT and the D2 receptor researchgate.net. These findings indicate that certain benzoxazine derivatives can interact with important neurotransmitter transporters, which is relevant to their potential pharmacodynamic effects.

Furthermore, in silico target prediction for a series of 1,3-benzoxazine derivatives suggested that the most active compound was predicted to target the sodium/glucose co-transporters 1 and 2 nih.gov. However, this prediction lacked experimental validation nih.gov.

High-Throughput In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Screening

High-throughput in vitro ADME screening is widely used in early drug discovery to rapidly assess the drug-like properties of a large number of compounds. This screening typically includes assays for parameters such as solubility, permeability, metabolic stability, and plasma protein binding. While detailed protocols for high-throughput screening of benzoxazine derivatives were not extensively provided, the application and results of such screening are mentioned in several contexts.

ADME properties are often predicted or evaluated in silico or through screening to identify promising candidates. For example, some antimycobacterial benzoxazinone (B8607429) derivatives were predicted for ADME properties and were found to be potentially orally active in humans sci-hub.se. Similarly, in silico ADME tests have been conducted for novel 1,2,3-triazole derivatives, including the assessment of bioavailability, drug-likeness, and topological polar surface area, with results indicating oral absorption and compliance with Lipinski's rule for the tested compounds uomustansiriyah.edu.iq.

In the context of identifying mineralocorticoid receptor antagonists, high-throughput screening (HTS) was used to identify a hit compound, which served as a basis for designing novel benzoxazin-3-one (B8392483) derivatives nih.gov. While the specific ADME assays included in this HTS were not detailed, HTS is a common approach for evaluating large libraries of compounds for desirable properties, including ADME.

Another study on amidino substituted benzimidazoles and benzothiazoles, which are structurally related to benzoxazines, included ADME characterization of selected active and non-active derivatives nih.gov. The tested active compounds showed moderate to good solubility, good metabolic stability, low permeability, and high binding to plasma proteins nih.gov. Although this study focused on different compound classes, it illustrates the typical parameters assessed in preclinical in vitro screening, which would also be applied to benzoxazine derivatives.

Computational studies are also frequently employed to predict the pharmacokinetic profile of benzoxazine derivatives tandfonline.comjmchemsci.com. These in silico ADME predictions provide valuable insights into potential in vivo behavior and help prioritize compounds for further experimental testing.

Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Evaluations

Preclinical PK/PD evaluations are essential for understanding the relationship between drug exposure and pharmacological effect in living systems. These studies provide information on how a compound is absorbed, distributed, metabolized, and excreted (PK), and how it interacts with its target to produce a response (PD).

Determination of Clearance Mechanisms and Routes of Elimination

Clearance is a key pharmacokinetic parameter that describes the rate at which a compound is removed from the body. Preclinical studies aim to determine the mechanisms responsible for clearance and the primary routes of elimination.

As discussed in the in vitro section, metabolic stability studies in liver microsomes and S9 fractions provide an indication of the potential for hepatic metabolic clearance nih.govheteroletters.organimbiosci.orgnuvisan.com. The in vitro intrinsic clearance values obtained from these studies can be used to predict in vivo hepatic clearance animbiosci.orgnuvisan.com.

While detailed mechanisms and routes of elimination for specific benzoxazine derivatives are not extensively reported in the provided sources, some studies provide indirect evidence related to clearance. For instance, some spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] derivatives exhibited a good pharmacokinetic profile with oral bioavailability equal to or higher than 35% nih.gov. Oral bioavailability is influenced by both absorption and first-pass metabolism (a major component of clearance). A good oral bioavailability suggests either low first-pass metabolism or efficient absorption that compensates for it.

For the oxazolidinone derivative LMT-28, the moderate liver microsomal stability in both rat and human suggested that bioavailability in humans might be increased compared to rats due to interspecific differences in metabolic stability animbiosci.org. This highlights how in vitro metabolic stability data can inform predictions about in vivo clearance and bioavailability.

Predicting ADME properties, including potential oral activity, as seen with some antimycobacterial benzoxazinone derivatives, also relates to the expectation of reasonable clearance and absorption to achieve therapeutic concentrations sci-hub.se.

Analysis of Volume of Distribution

Information regarding the volume of distribution for benzoxazine derivatives was not found within the provided search results. The volume of distribution is a theoretical pharmacokinetic parameter that relates the amount of drug in the body to the concentration of drug in the blood or plasma. It provides insight into how widely a drug is distributed into tissues. Without specific data from preclinical PK studies, it is not possible to discuss the analysis of volume of distribution for benzoxazine derivatives based on the provided information.

Compound Names and PubChem CIDs

Based on the provided search results, specific PubChem CIDs for the mentioned benzoxazine derivatives were not consistently available or explicitly stated alongside the compound names in a format suitable for direct extraction into a table. The compounds were often referred to by internal code numbers (e.g., Compound 9, LMT-28, compounds 7a-o, 13a-l, 1c, 5j, 8a-c, 4e, 4d) or by their chemical descriptions or structural classes (e.g., spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] based histone deacetylase inhibitors, benzoxazin-3-one derivatives, 1,3-benzoxazine derivatives). Therefore, a comprehensive table of compound names and their corresponding PubChem CIDs based solely on the provided search results cannot be generated.

Assessment of Oral Bioavailability in Preclinical Animal Models

The assessment of oral bioavailability is a critical step in the preclinical evaluation of drug candidates, including benzoxazine derivatives. Oral bioavailability (F) represents the fraction of an orally administered dose that reaches the systemic circulation unchanged. This parameter is influenced by factors such as absorption from the gastrointestinal tract, first-pass metabolism in the gut wall and liver, and solubility wuxiapptec.com. Preclinical studies in animal models are essential to predict human pharmacokinetics and guide further drug development fda.govnih.gov.

Commonly used animal models for oral bioavailability studies of small molecule drugs include rodents (rats and mice) and non-rodents (dogs) fda.govresearchgate.net. Rats and mice are frequently utilized due to their size, ease of handling, and some similarities in gastrointestinal physiology to humans, although differences exist researchgate.net. Beagle dogs are also a common choice due to their similarities with humans in terms of gastrointestinal anatomy and physiology researchgate.net.

Pharmacokinetic studies to determine oral bioavailability typically involve administering the benzoxazine derivative orally and intravenously to the same group of animals, often using a crossover design fda.gov. Blood samples are collected at predetermined time points, and plasma concentrations of the compound are measured using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) nih.gov. The area under the plasma concentration-time curve (AUC) is calculated for both routes of administration. Oral bioavailability is then determined using the following formula:

F (%) = (AUC oral / Dose oral) / (AUC IV / Dose IV) * 100

Where AUC oral and AUC IV are the areas under the curve after oral and intravenous administration, respectively, and Dose oral and Dose IV are the administered doses.

Detailed research findings on the oral bioavailability of specific benzoxazine derivatives in preclinical models have been reported. For instance, a novel benzoxazinyl-oxazolidinone derivative (compound 45) designed as an antibacterial agent showed an oral bioavailability of 81% in rats, along with a half-life exceeding 5 hours nih.gov. Another study on 4-phenyl-2H-benzo[b] optica.orgnih.govoxazin-3(4H)-one derivatives as PI3K/mTOR dual inhibitors reported that compound 8d-1 had an oral bioavailability of 24.1% in mice nih.gov. These examples highlight the variability in oral bioavailability among different benzoxazine derivatives and the importance of empirical assessment in relevant animal models.

Studies also evaluate the factors influencing oral absorption, such as intestinal permeability and metabolism wuxiapptec.com. In situ single-pass intestinal perfusion (SPIP) is a technique used to measure the effective permeability coefficient (P eff) of a drug across the intestinal epithelium in animals wuxiapptec.com. Ex vivo intestinal tissue models, often using rat intestine, can also provide insights into drug permeability wuxiapptec.com.

The selection of dosing regimens and sampling schedules in pharmacokinetic studies is crucial for accurate assessment fda.gov. Oral dosing studies usually extend to at least 72 hours or five plasma half-lives to ensure adequate data coverage for evaluating absorption, elimination, and other processes fda.gov.

Preclinical formulations also play a significant role in achieving adequate oral exposure. Simple solutions or suspensions are often used in early preclinical studies, but if the compound's physicochemical properties limit absorption, more advanced formulations may be necessary to improve bioavailability nih.gov.

Here is a table summarizing some reported oral bioavailability data for benzoxazine derivatives in preclinical animal models:

Compound TypeAnimal ModelOral Bioavailability (%)Source
Benzoxazinyl-oxazolidinone (Cpd 45)Rat81 nih.gov
4-phenyl-2H-benzo[b] optica.orgnih.govoxazin-3(4H)-one (Cpd 8d-1)Mouse24.1 nih.gov

Methodologies for Toxicity Assessment in Early Preclinical Development

Toxicity assessment in early preclinical development is crucial for identifying potential hazards of benzoxazine derivatives before their administration to humans. The goal is to characterize the toxicological profile, identify target organs, and establish dose-response relationships vivoscience.de. A tiered approach is typically employed, starting with in vitro studies and progressing to in vivo animal models vivoscience.denih.gov.

Early preclinical toxicity testing often includes evaluation of acute toxicity, repeated-dose toxicity, and genotoxicity vivoscience.de. The specific tests conducted depend on the nature of the compound, the proposed clinical use, and regulatory guidelines vivoscience.de.

In vivo toxicity studies are considered the gold standard for assessing human risk nih.gov. These studies are conducted in at least two mammalian species, usually a rodent (rat or mouse) and a non-rodent (dog) fda.gov.

Acute toxicity studies typically involve administering a single high dose of the benzoxazine derivative to animals to determine the dose that causes adverse effects or mortality vivoscience.de. This helps establish a maximum tolerated dose (MTD) or a lethal dose (LD50).

Repeated-dose toxicity studies involve administering the compound daily for a specified period, such as 14, 28, or 90 days vivoscience.de. These studies provide information on the effects of repeated exposure, potential target organs for toxicity, and the reversibility of any observed effects. Various parameters are monitored, including clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathology of organs vivoscience.de.

Genotoxicity testing is performed to assess the potential of a compound to damage genetic material vivoscience.deijpsr.com. A standard battery of genotoxicity tests typically includes in vitro tests for gene mutations in bacteria (Ames test) and chromosomal damage in mammalian cells, as well as an in vivo test for chromosomal damage in rodents vivoscience.de. A positive result in the Ames test can be a strong indicator of genotoxic potential researchgate.net. Some benzoxazine derivatives have been evaluated for their genotoxic potential using assays like the bacterial genotoxicity assay (rec assay), which can reveal DNA damaging properties researchgate.net. For example, a study on 16 newly synthesized benzoxazine derivatives found that some compounds showed genotoxic potential in the rec assay researchgate.net.

Other toxicity endpoints that may be assessed in early preclinical development include:

Developmental and Reproductive Toxicity: Studies to evaluate potential adverse effects on fertility, embryonic development, and postnatal development rivm.nl.

Cardiovascular Toxicity: Assessment of effects on heart rate, blood pressure, and electrocardiogram.

Neurotoxicity: Evaluation of effects on behavior and neurological function.

Hepatotoxicity and Nephrotoxicity: Assessment of liver and kidney function through clinical chemistry and histopathology.

Methodologies for toxicity assessment are continuously evolving, with efforts to incorporate alternative methods, such as in vitro models and in silico predictions, to reduce reliance on animal testing and provide earlier insights into potential toxicity nih.govrivm.nlnagibio.ch. However, in vivo studies remain essential for understanding complex interactions within a living organism nih.gov.

The design of toxicity studies for benzoxazine derivatives, as with other drug candidates, must be carefully considered and justified to regulatory agencies vivoscience.de. The preclinical data package is critical for supporting the initiation of clinical trials vivoscience.de.

Future Perspectives and Innovations in Benzoxazine Based Medicinal Chemistry

Design and Development of Next-Generation Benzoxazine (B1645224) Analogues with Enhanced Efficacy or Selectivity

A key focus in advancing benzoxazine-based medicinal chemistry is the rational design and synthesis of new analogues with improved pharmacological profiles. This involves targeted structural modifications aimed at enhancing potency, selectivity, and pharmacokinetic properties. Research efforts are directed towards understanding the structure-activity relationships (SAR) of benzoxazine derivatives to guide the design of more effective compounds.

Studies have demonstrated that modifications to the benzoxazine scaffold can lead to enhanced activity against specific biological targets. For instance, the introduction of benzoxazine moieties into the core structure of antifolate-based drugs has shown potential to increase lipophilicity and improve interactions with biological membranes, potentially leading to enhanced efficacy against cancer cells seejph.com. Novel 4-aryl substituted 1,4-benzoxazines have been synthesized, exhibiting moderate to good potency against various cancer cell lines. SAR analysis of these compounds indicated that the inclusion of hydroxyl groups and a para-amino group on specific rings enhanced potency mdpi.com.

Further research involves the synthesis and evaluation of derivatives with diverse substituents to identify compounds with superior activity and reduced off-target effects. This includes exploring different substitution patterns on the benzene (B151609) and oxazine (B8389632) rings, as well as the incorporation of various functional groups. The aim is to develop next-generation benzoxazine analogues that are not only more potent but also more selective for their intended targets, thereby minimizing potential side effects and improving therapeutic outcomes. For example, novel benzo[b] ikm.org.myfishersci.comoxazine derivatives have been discovered as ferroptosis inhibitors, with one compound showing significant inhibitory activity against induced ferroptosis across various cell lines nih.gov.

Potential of Benzoxazine Scaffolds as Lead Compounds in Diverse Drug Discovery Programs

The inherent biological versatility of the benzoxazine scaffold positions it as a valuable starting point for drug discovery programs across a wide array of therapeutic areas. Benzoxazine derivatives have demonstrated a broad spectrum of activities, including antimicrobial, anticancer, antituberculosis, antioxidant, anti-inflammatory, anti-HIV, antiplasmodial, antidepressant, antidiabetic, and neuroprotective properties ikm.org.mynih.govontosight.aibenthamscience.comresearchgate.netijfans.orgresearchgate.netnih.govjocpr.commdpi.com. This diverse pharmacological profile underscores the potential of the benzoxazine nucleus as a privileged scaffold for identifying novel lead compounds.

The ease of synthesis of diverse benzoxazine structures through methods like the Mannich condensation allows for the rapid generation of compound libraries for screening against various biological targets ikm.org.mywikipedia.orgtechscience.com. This accessibility facilitates the identification of promising hits that can be further optimized.

Examples of the successful application of benzoxazine scaffolds in drug discovery include the identification of derivatives with potent antimicrobial activity against various bacterial and fungal strains ikm.org.myresearchgate.netijpsjournal.com. Some benzoxazine derivatives have shown promising anticancer activity against different cancer cell lines mdpi.comnih.govnih.govresearchgate.net. Furthermore, benzoxazine structures have been explored for their potential in treating neglected tropical diseases, such as malaria, with certain derivatives demonstrating antiplasmodial activity ikm.org.myuonbi.ac.ke. The ongoing research continues to uncover new biological activities and potential therapeutic applications for benzoxazine-based compounds.

Q & A

Q. How to address reproducibility challenges in this compound’s preclinical studies?

  • Best Practices : Standardize protocols via platforms like protocols.io . Use reference standards (e.g., USP grade) and report environmental controls (e.g., humidity, light exposure) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.